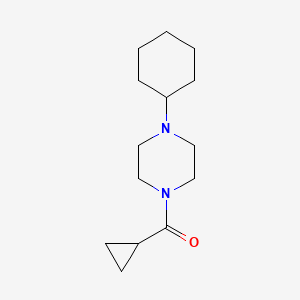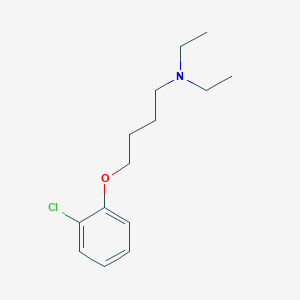![molecular formula C18H15BrN2OS2 B4795403 2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
描述
2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H15BrN2OS2, and is commonly referred to as BPTA. BPTA is a thiazole derivative that has been synthesized using various methods, and its unique structure has led to its use in a wide range of biochemical and physiological studies.
作用机制
The mechanism of action of BPTA is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in various cellular processes. For example, BPTA has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer progression. BPTA has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
BPTA has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. BPTA has also been shown to inhibit the activity of certain enzymes and signaling pathways involved in cellular processes such as tissue remodeling and immune response. Additionally, BPTA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using BPTA in lab experiments is its high potency and specificity, which allows for precise manipulation of cellular processes. Additionally, BPTA has been extensively characterized using various analytical techniques, which allows for accurate measurement of its effects. However, one limitation of using BPTA is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of BPTA is not fully understood, which may limit its usefulness in certain studies.
未来方向
There are several future directions for research on BPTA, including further studies on its mechanism of action and its potential applications in various diseases. Additionally, further studies on the toxicity and safety of BPTA are needed to determine its potential for use in clinical settings. Furthermore, studies on the pharmacokinetics and pharmacodynamics of BPTA may help to optimize its use in various experiments. Finally, the development of new synthetic methods for BPTA may lead to the discovery of new analogs with improved properties.
科学研究应用
BPTA has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. One study found that BPTA was effective in inhibiting the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that BPTA had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BPTA has been shown to have neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS2/c1-12-2-4-13(5-3-12)16-10-24-18(20-16)21-17(22)11-23-15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRFSJOXWUJNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![propyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795341.png)
![2-mercapto-6-methyl-5-phenyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795350.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4795358.png)
amine dihydrochloride](/img/structure/B4795366.png)
![5,7-dimethyl-3-(4-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4795371.png)
![methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B4795382.png)
![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)

![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)

